molecular formula C25H22FNO3S2 B2539391 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 941900-55-6

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2539391
CAS RN: 941900-55-6
M. Wt: 467.57
InChI Key: LISUCORMMGQFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H22FNO3S2 and its molecular weight is 467.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Protective Group Strategies

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is involved in complex chemical synthesis processes, including the use of protective groups in nucleotide synthesis. The compound is used in the synthesis of oligodeoxyribonucleotides, where its derivatives serve as protective groups for amino functions. This application is critical in the stepwise construction of DNA and RNA sequences for research and therapeutic purposes (Wagner & Pfleiderer, 1997).

Novel Derivative Synthesis

Research into the synthesis of novel derivatives of this compound has been explored, with studies focusing on the design and synthesis of new compounds with potential biological activities. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives demonstrates the compound's versatility in creating new chemical entities that could have various applications in medicinal chemistry and drug development (Yang Jing, 2010).

Anticancer Agent Development

The compound and its derivatives have been investigated for their potential anticancer properties. A study on the synthesis and characterization of 1,2,4-triazole containing hydrazide-hydrazones derived from similar compounds shows that these derivatives can exhibit significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Han et al., 2018).

Antibacterial Activity

The antibacterial evaluation of certain derivatives indicates their potential use as antibacterial agents. The synthesis and characterization of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives and their subsequent evaluation against bacterial strains suggest that these compounds could contribute to the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Ravichandiran et al., 2015).

Co-crystal Formation

The ability to form co-crystals with other compounds opens up possibilities for modifying the physicochemical properties of pharmaceuticals. A study on the co-crystals and salts of quinoline derivatives, including those with acetamide bonds similar to the compound , showcases the potential for improving drug formulations and enhancing the solubility and bioavailability of active pharmaceutical ingredients (Karmakar et al., 2009).

properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S2/c1-17-14-20(11-12-22(17)26)32(29,30)24(23-10-5-13-31-23)16-27-25(28)15-19-8-4-7-18-6-2-3-9-21(18)19/h2-14,24H,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISUCORMMGQFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.